molecular formula C21H16BrNO3 B214344 5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214344
M. Wt: 410.3 g/mol
InChI Key: XLRKPTBYYNOZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the indole family of organic compounds and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and transcription factors that are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. This compound has also been found to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and specificity. This compound has been found to exhibit potent anticancer and anti-inflammatory effects at low concentrations. However, one of the limitations of using this compound in lab experiments is its relatively high cost.

Future Directions

There are several future directions for the research on 5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One of the future directions is to explore the potential of this compound as a therapeutic agent for the treatment of neurodegenerative disorders. Another future direction is to investigate the mechanism of action of this compound in more detail. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been achieved using various methods. One of the most common methods involves the reaction of 5-bromo-3-hydroxy-1-methyl-1H-indole-2,3-dione with 2-(naphthalen-1-yl)acetoacetic acid ethyl ester in the presence of a base. This reaction results in the formation of the desired compound in good yield.

Scientific Research Applications

5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.

properties

Product Name

5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H16BrNO3

Molecular Weight

410.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-1-methyl-3-(2-naphthalen-1-yl-2-oxoethyl)indol-2-one

InChI

InChI=1S/C21H16BrNO3/c1-23-18-10-9-14(22)11-17(18)21(26,20(23)25)12-19(24)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,26H,12H2,1H3

InChI Key

XLRKPTBYYNOZGE-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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